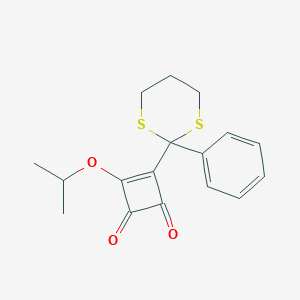
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione, also known as IPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPCB is a cyclobutene dione derivative that has been synthesized through various methods.
Applications De Recherche Scientifique
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of cell growth and division, which is why 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has potential as a cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has both biochemical and physiological effects. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which leads to the inhibition of cell growth and division. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that it is a synthetic compound, which means that it can be synthesized in large quantities for use in lab experiments. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications.
Orientations Futures
There are several future directions for research on 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione. One direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be conducted to determine the optimal dosage and administration of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione for use in humans. Overall, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown promise in various scientific research applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione can be synthesized through various methods, including the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide. Another method involves the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide, and then heating the mixture to form 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione.
Propriétés
Nom du produit |
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione |
|---|---|
Formule moléculaire |
C17H18O3S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-(2-phenyl-1,3-dithian-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H18O3S2/c1-11(2)20-16-13(14(18)15(16)19)17(21-9-6-10-22-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clé InChI |
LNEKMUXILAEQNF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)